4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
Preparation Methods
The synthesis of 4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolopyridine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the fluorophenyl group: This step typically involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the pyrazolopyridine core.
Piperazine functionalization: The final step involves the reaction of the intermediate compound with piperazine, followed by carbonylation to introduce the piperazinylcarbonyl group.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Scientific Research Applications
4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with specific molecular targets.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and sulfonyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine include other pyrazolopyridines and sulfonyl-containing compounds. Some examples are:
4-(4-Fluorophenyl)benzenesulfonyl chloride: A simpler sulfonyl compound used in various chemical reactions.
1-(4-Fluorophenyl)-3-((4-fluorophenyl)sulfonyl)-1-propanone: Another sulfonyl compound with different functional groups.
Indole derivatives: Compounds with similar biological activities but different core structures.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H24FN5O3S |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)methanone |
InChI |
InChI=1S/C21H24FN5O3S/c1-14(2)27-20-19(13-23-27)18(12-15(3)24-20)21(28)25-8-10-26(11-9-25)31(29,30)17-6-4-16(22)5-7-17/h4-7,12-14H,8-11H2,1-3H3 |
InChI Key |
VAGXQMPUIVMGDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C(C)C)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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